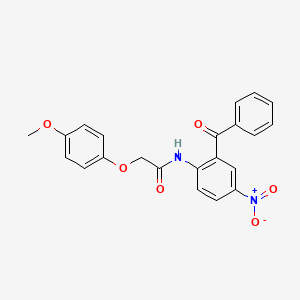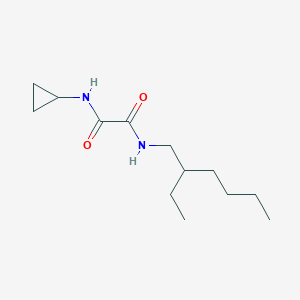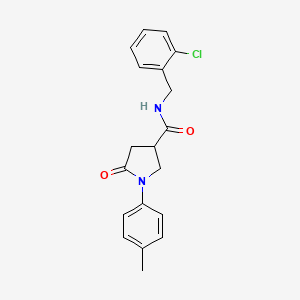![molecular formula C17H23N3OS B4013735 3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4013735.png)
3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Beschreibung
Synthesis Analysis
The synthesis of 3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and its derivatives involves various chemical reactions. For example, Nawrocka (2009) describes the synthesis of N- and S-alkylated 4(3H)-quinazolinone derivatives by reacting 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates (Nawrocka, 2009). Similarly, another study presents the synthesis of novel 3-amino-2(1H)-thioxo-4(3H)-quinazolinones, highlighting various reactions involved in their production (Nawrocka & Zimecki, 1997).
Molecular Structure Analysis
The molecular structure of 3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is characterized using various spectroscopic methods. For instance, IR, 1H NMR, and mass spectra are commonly used for identifying the products of reactions involving this compound (Nawrocka et al., 2008).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, leading to the production of a range of derivatives. For example, Nawrocka et al. (2008) illustrate the synthesis of N-acylated and S-alkylated 4(3H)-quinazolinone derivatives through reactions with substituted cinnamic acids and halogenoketones (Nawrocka et al., 2008). Additionally, the synthesis and characterization of various azomethine derivatives of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have been described, providing insights into the compound's reactivity (Saeed et al., 2014).
Physical Properties Analysis
The physical properties of 3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments. These properties are often determined through experimental methods such as X-ray diffraction and melting point analysis.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group analysis, are essential for understanding how this compound interacts with other substances. Studies like the one by Saeed et al. (2014) provide valuable information on the chemical properties of derivatives of 3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, shedding light on its potential applications and behavior in chemical reactions (Saeed et al., 2014).
Eigenschaften
IUPAC Name |
3-[3-(azepan-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c21-16-14-8-3-4-9-15(14)18-17(22)20(16)13-7-12-19-10-5-1-2-6-11-19/h3-4,8-9H,1-2,5-7,10-13H2,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAKYAGBSDOLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine oxalate](/img/structure/B4013652.png)
![3'-(3-bromo-4-methylphenyl)-1-(4-morpholinylmethyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4013659.png)



![11-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbaldehyde](/img/structure/B4013692.png)

![3-{[4-(1-naphthoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4013704.png)
![2-{[(4-ethoxyphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4013710.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}acetamide](/img/structure/B4013722.png)
![methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate](/img/structure/B4013730.png)

![1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4013750.png)
